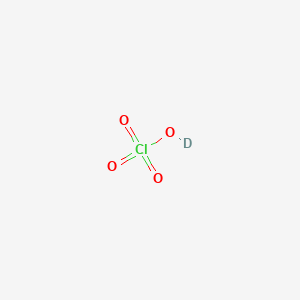

Perchloric (2H)acid

Overview

Description

Perchloric acid (2H) is a strong mineral acid that is commonly used in laboratory research. It is a clear, colorless liquid with a pungent odor and is highly corrosive. Perchloric acid is commonly used in the synthesis of various chemicals and is also used as a laboratory reagent.

Scientific Research Applications

Environmental Management and Contamination

Perchloric acid (ClO4−) contamination poses significant risks to drinking water supplies, particularly in the US. It is primarily associated with defense and aerospace industries due to its use in rocket and missile propulsion. The unique challenges of treating perchlorate contamination in water supplies are highlighted, emphasizing the difficulty due to its physical and chemical properties. Current research focuses on developing effective treatment technologies and practical guidelines for managing this risk (Urbansky & Schock, 1999).

Analytical Chemistry

Perchloric acid is frequently used in preparing samples for metabolite measurement in blood and other body fluids. Its interference in enzymatic-fluorimetric-continuous-flow assay methods, particularly in measuring glucose, lactate, pyruvate, alanine, glycerol, and 3-hydroxybutyrate, has been studied. The research indicates the need for careful handling of perchloric acid in analytical processes due to its potential to affect the measurements of these metabolites (Stappenbeck, Hodson, & Skillen, 1986).

Trace-Element Analysis in Plant Material

Perchloric acid is commonly used in digesting plant material for trace-element analysis. However, alternative methods are being explored due to the safety concerns associated with perchloric acid, which is a strong oxidizing agent. Research compares various digestion procedures that do not require perchloric acid, offering safer alternatives for multi-element analysis in plant tissues (Knight, 1980).

Environmental Contamination and Toxicology

Perchlorate anion (ClO4−), found in drinking water, is primarily due to releases by defense contractors and military operations. Its persistence in the environment and impact on thyroid gland functions due to its ability to replace iodide are significant concerns. Research is ongoing to understand its environmental occurrence, toxicity, analytical chemistry, and remediation approaches (Urbansky, 2002).

Laboratory Safety and Use

Perchloric acid's use in laboratories, especially involving hot perchloric acid in hoods, raises safety concerns due to the potential formation of explosive salts. Research in this area focuses on identifying contaminated hoods and systems, establishing evaluation procedures, and implementing safety measures for handling perchloric acid in laboratory settings (Phillips et al., 1994).

Industrial and Chemical Processes

Perchloric acid and its salts have various industrial applications, such as in propellants, explosives, pyrotechnics, and batteries. The synthesis and reactivity of covalent organic perchlorates are of particular interest due to their unique properties. Research in this field covers the synthesis methods and the properties of these compounds (Zefirov, Zhdankin, & Koz'min, 1988).

Mechanism of Action

Target of Action

Perchloric (2H) acid, also known as deuterio perchlorate, is a mineral acid with the formula HClO4 . Its primary targets are metals and tissues, which it corrodes . In biological systems, the target organ of the chemical is the thyroid, both in humans and animals . It inhibits the uptake of iodide into thyroid follicular cells and thus affects the formation of thyroid hormones .

Mode of Action

Perchloric (2H) acid is a powerful oxidizer when hot, but aqueous solutions up to approximately 70% by weight at room temperature are generally safe, only showing strong acid features and no oxidizing properties . It interacts with its targets by corroding metals and tissues . In the thyroid, it inhibits the uptake of iodide, affecting the formation of thyroid hormones .

Biochemical Pathways

Perchloric (2H) acid is involved in several biochemical pathways. For instance, it plays a role in the electrochemical production of hydrogen peroxide in supporting electrolytes containing perchlorate ions . This process is used as a reagent in the reduction of chlorates to produce chlorine dioxide . It’s also involved in the acetylation of cellulose, where it acts as a catalyst .

Pharmacokinetics

It’s known that it’s a strong acid with a high boiling point that is particularly stable in solution . It’s also known to be very persistent in nature and is slowly degraded .

Result of Action

The result of Perchloric (2H) acid’s action is the corrosion of metals and tissues . In the thyroid, it inhibits the uptake of iodide, leading to changes in the formation of thyroid hormones . In the environment, it’s known to be a contaminant that exerts endocrine effects on humans and biota .

Action Environment

Perchloric (2H) acid’s action, efficacy, and stability are influenced by environmental factors. It’s very persistent in nature and is slowly degraded . It’s a powerful oxidizer when hot, but aqueous solutions up to approximately 70% by weight at room temperature are generally safe . Its notorious lack of reactivity can be understood from the requirement that reduction involves oxygen atom transfer .

Safety and Hazards

Perchloric acid is an incredibly strong inorganic acid that poses many hazards. It is corrosive and explosive under certain conditions. Concentrations in water at room temperature under 72% have oxidative and corrosive properties similar to other mineral acids . Ingestion, inhalation, or contact with skin and eyes can cause severe burns .

Future Directions

While the utility of perchloric acid is undeniable, its corrosive and explosive nature requires careful handling. It’s advisable to use personal protective equipment (PPE) when working with this substance. Furthermore, it should be stored in cool, dry, and well-ventilated areas to minimize the risk of exposure . Additional studies are underway both in laboratory animals and in the field to establish a safe level for perchlorate in water .

properties

IUPAC Name |

deuterio perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4/c2-1(3,4)5/h(H,2,3,4,5)/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTRZXGMWDSKGL-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClHO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172512 | |

| Record name | Perchloric (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

68% solution in D2O: Clear colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | Perchloric acid-d | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

19029-50-6 | |

| Record name | Perchloric acid-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19029-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perchloric (2H)acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019029506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perchloric (2H)acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

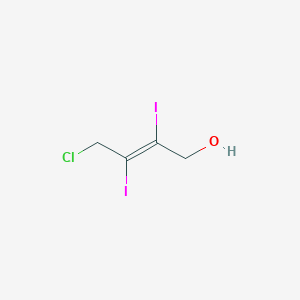

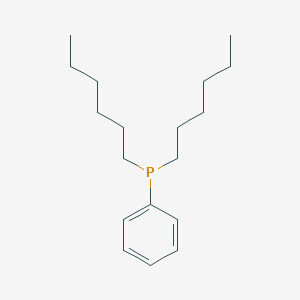

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

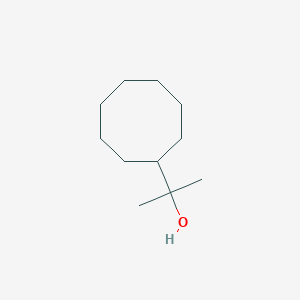

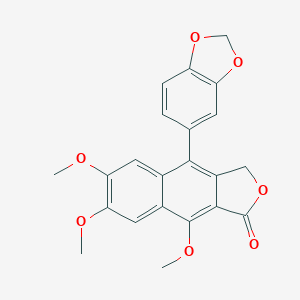

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)